molecular formula C15H22O4 B1250729 Nardoperoxide

Nardoperoxide

Cat. No. B1250729
M. Wt: 266.33 g/mol
InChI Key: BDBRZURCDWHOCK-SEWBAHNZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nardoperoxide is a sesquiterpenoid that is 1,4,5,6,7,8-hexahydro-4,7-epidioxyazulen-3(2H)-one substituted by a hydroxy group at position 8, methyl groups at positions 1 and 4 and an isopropyl group at position 7 (the (1R,4R,7R,8R stereoisomer). Isolated from Nardostachys chinensis, it exhibits antimalarial activity. It has a role as a metabolite and an antimalarial. It is an organic peroxide, a member of azulenes, an enone, a secondary alcohol and a sesquiterpenoid.

Scientific Research Applications

Antimalarial Activity

Nardoperoxide, a guaiane-type sesquiterpenoid isolated from Nardostachys chinensis roots, has demonstrated significant antimalarial activity. Studies have found that nardoperoxide and its derivative isonardoperoxide exhibit strong inhibitory effects against Plasmodium falciparum malaria, indicating their potential as antimalarial agents (Takaya et al., 1998).

Metabolic Study in Mice

Research has explored the metabolic pathways of nardosinone, a sesquiterpene peroxide closely related to nardoperoxide. The study investigated its metabolism in mice, revealing various metabolites and providing insights into the in vivo existence and excretion forms of nardosinone. This research is crucial for understanding the potential efficacy and mechanism of action of nardosinone and related compounds in medical applications (Zhang et al., 2022).

Structural Analysis

The structure of nardosinone, which shares a similar sesquiterpene peroxide structure with nardoperoxide, has been a subject of interest. Studies focusing on the configuration of nardosinone contribute to the understanding of the chemical nature and potential reactivity of nardoperoxide and its derivatives (Rücker, 1975).

Implications in Oxidative Stress

Research into superoxide ion, which is relevant to the study of peroxides like nardoperoxide, highlights the significance of these compounds in various chemical and biological systems. The knowledge of superoxide ion chemistry and its implications can be extrapolated to understand the role and effects of nardoperoxide in similar contexts (Hayyan et al., 2016).

properties

Product Name

Nardoperoxide

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(1R,5R,7R,8R)-7-hydroxy-1,5-dimethyl-8-propan-2-yl-9,10-dioxatricyclo[6.2.2.02,6]dodec-2(6)-en-3-one

InChI

InChI=1S/C15H22O4/c1-8(2)15-6-5-14(4,18-19-15)12-10(16)7-9(3)11(12)13(15)17/h8-9,13,17H,5-7H2,1-4H3/t9-,13-,14-,15-/m1/s1

InChI Key

BDBRZURCDWHOCK-SEWBAHNZSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C1[C@H]([C@@]3(CC[C@]2(OO3)C)C(C)C)O

Canonical SMILES

CC1CC(=O)C2=C1C(C3(CCC2(OO3)C)C(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nardoperoxide
Reactant of Route 2
Nardoperoxide
Reactant of Route 3
Nardoperoxide
Reactant of Route 4
Nardoperoxide
Reactant of Route 5
Nardoperoxide
Reactant of Route 6
Nardoperoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.